6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-5-4-6(9(12)13)10-8(5)11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSSEMQCSJXNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1699255-68-9 | |
| Record name | 6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the construction of the pyrrolo[2,3-B]pyridine core followed by functionalization at the desired positions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-hydroxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, while reduction of the carboxylic acid group can produce 6-methoxy-1H-pyrrolo[2,3-B]pyridine-2-methanol .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid exhibits promising anticancer properties. In vitro experiments demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells.
Case Study:
In a preclinical study involving transgenic mice models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced amyloid plaque accumulation .
Pharmacological Applications
1. Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies suggest that it possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus.
Data Table: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This data indicates that this compound could be a candidate for developing new antimicrobial therapies .
Material Science Applications
1. Organic Electronics
Due to its electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a hole transport material enhances the efficiency of these devices.
Case Study:
Research conducted by a team at a leading university demonstrated that incorporating this compound into OLEDs improved device performance by increasing luminescence efficiency by over 20% compared to traditional materials .
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Key Findings:
Positional Isomerism : Shifting the methoxy group from C5 (pyrrolo[2,3-c]pyridine) to C6 (pyrrolo[2,3-b]pyridine) alters electronic distribution and synthetic accessibility. For example, 5-methoxy analogs are synthesized via Pd/C hydrogenation , whereas 6-methoxy derivatives may require alternative routes.
Substituent Effects :
- Electron-Donating Methoxy : Enhances lipophilicity and may reduce carboxylic acid acidity compared to electron-withdrawing groups (e.g., Cl, Br) .
- Halogens (Br, Cl) : Increase molecular weight and reactivity, enabling applications in Suzuki-Miyaura couplings .
Core Heterocycle Modifications: Thieno[2,3-b]pyridine (thiophene core): Exhibits higher melting points and distinct electronic properties compared to pyrrolopyridines, influencing drug metabolism and target binding . Pyrrolo vs. Thieno: Thieno derivatives (e.g., LY2033298) are prioritized in kinase inhibition due to sulfur’s electronegativity and ring stability .
Carboxylic Acid Position : Moving the carboxylic acid from C2 to C3 (as in ) disrupts hydrogen-bonding networks, critical for interactions in enzyme-binding pockets .
Biological Activity
6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound characterized by its unique pyrrolo[2,3-B]pyridine core structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a therapeutic agent. The molecular formula of this compound is C9H8N2O3, and it features both a methoxy group and a carboxylic acid group, which contribute to its reactivity and biological interactions.
The structural characteristics of this compound include:
- Molecular Formula : C9H8N2O3
- Molecular Weight : 192.17 g/mol
- IUPAC Name : this compound
These properties make it a versatile compound for various synthetic applications in research and industry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to significant alterations in cellular pathways, impacting cell function and behavior.
Antioxidant and Anti-inflammatory Effects
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that related pyrrole derivatives exhibit significant antibacterial activity against various pathogens. For example, certain derivatives demonstrated MIC (Minimum Inhibitory Concentration) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
Case Studies
Several case studies highlight the biological activity of this compound:
- DYRK1A Inhibition : A study focused on the synthesis of new derivatives identified a series of compounds that effectively inhibited DYRK1A with low toxicity profiles. These compounds were evaluated using classical docking studies and showed promising results in reducing pro-inflammatory responses in microglial cells .
- Antibacterial Properties : Another investigation into pyrrole-based compounds revealed that modifications at specific positions could enhance antibacterial efficacy. Compounds derived from this compound were tested against common bacterial strains, yielding favorable results in terms of potency and selectivity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-B]pyridine | Lacks methoxy and carboxylic acid groups | Less reactive |
| 6-Hydroxy-1H-pyrrolo[2,3-B]pyridine | Hydroxyl instead of methoxy | Altered reactivity |
| 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-methanol | Methanol group instead of carboxylic acid | Affects solubility |
The presence of both the methoxy and carboxylic acid groups in this compound enhances its reactivity and biological activity compared to its analogs.
Q & A
Q. What are the established synthetic pathways for 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, and how are yields optimized?
- Methodological Answer : The compound is synthesized via multi-step routes, often starting with cyclization of precursors like ethyl 2-chloronicotinate or oxidation of methylpyridine derivatives. For example, oxidation of 6-bromo-2-methylpyridine with potassium permanganate under controlled conditions (90–95°C, pH 4) yields the carboxylic acid moiety with ~47% efficiency . Alternative methods include hydrolysis of ester derivatives (e.g., methyl esters) using NaOH under reflux, achieving >95% purity . Yield optimization involves catalyst selection (e.g., Pd catalysts for coupling reactions) and temperature control during cyclization and functionalization steps .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation combines NMR spectroscopy (e.g., δ 3.85 ppm for OCH3, δ 9.8 ppm for COOH in CDC13) and elemental analysis (C, H, N within ±0.3% of theoretical values) . Mass spectrometry (ESIMS) confirms molecular weight (e.g., m/z 244.17 for methyl ester analogs), while X-ray crystallography or computational modeling (DFT) resolves fused-ring geometry and substituent orientation .
Q. What purification techniques ensure high-purity isolates of this compound?
- Methodological Answer : Purification involves acid-base extraction (e.g., adjusting pH to precipitate the carboxylic acid form) and column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) achieves >97% purity, critical for biological assays .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. halogen groups) impact the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives synthesized via regioselective substitutions. For instance, replacing the methoxy group with halogens (e.g., Cl or Br) enhances antibacterial activity by increasing lipophilicity and target binding (e.g., DHFR inhibition) . Bioassays (MIC testing against E. coli) and molecular docking (e.g., with bacterial topoisomerases) quantify these effects . Contradictory data (e.g., reduced activity with bulky substituents) are resolved by analyzing steric hindrance via computational models .
Q. What analytical methods resolve conflicting data in purity or stability assessments?
- Methodological Answer : Discrepancies in purity (e.g., GC vs. HPLC results) are addressed using orthogonal techniques:
Q. Can computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify reactive sites. For example, the pyridine ring’s C-3 position shows high electrophilicity (ƒ⁺ = 0.12), favoring nucleophilic attacks, while the pyrrole N-H group participates in hydrogen bonding . Molecular dynamics simulations model solvation effects (e.g., DMSO vs. water) to predict reaction pathways and byproduct formation .
Q. How is the compound utilized in synthesizing complex heterocyclic systems (e.g., spiro or fused-ring derivatives)?
- Methodological Answer : The carboxylic acid moiety serves as a precursor for amide coupling (e.g., with hydrazides to form pyrazole derivatives) or cyclocondensation (e.g., with aldehydes to generate spirooxindoles). For example, reacting with 4-bromo-2-iodoaniline under Pd catalysis forms pyrrolo-pyridazine hybrids, validated by XRD to confirm fused-ring geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
